B1578159 Aurelin

Aurelin

Cat. No.: B1578159
Attention: For research use only. Not for human or veterinary use.
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Description

Aurelin is a 40-residue antimicrobial peptide (AMP) originally isolated from the mesoglea of the jellyfish Aurelia aurita (commonly known as the moon jellyfish) . It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) of 22.64 μg/mL and 7.66 μg/mL, respectively, under low-salt conditions (10 mM phosphate buffer, pH 7.4) . Structurally, this compound shares partial homology with defensins (small cysteine-rich AMPs) and potassium channel-blocking toxins, though it lacks direct sequence similarity to known AMP families .

This compound is transcriptionally regulated during the life cycle of Aurelia coerulea, with expression peaks in the advanced strobila and ephyra stages, suggesting a role in developmental immunity . Notably, its activity is salt-sensitive, a common trait among marine-derived AMPs that may limit therapeutic utility in physiological saline conditions .

Properties

bioactivity

Antibacterial

sequence

AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Aurelin is compared here with two marine-derived AMPs: Arenicin-1 (from the polychaete Arenicola marina) and Tauramamide (from the bacterium Brevibacillus laterosporus PNG276). Key differences are summarized in Table 1.

Table 1: Comparative Properties of this compound, Arenicin-1, and Tauramamide

Property This compound Arenicin-1 Tauramamide
Source Jellyfish (Aurelia aurita) Polychaete (Arenicola marina) Bacterium (Brevibacillus laterosporus)
Residues 40 21 Lipopeptide (exact length unspecified)
Structural Features No disulfide bonds; partial defensin/K-channel toxin similarity β-hairpin with one disulfide bond (Cys3-Cys20) N-terminal acylation, two D-amino acids
MIC (μg/mL) 22.64 (Gram+), 7.66 (Gram−) 2.0 (Pseudomonas aeruginosa, Staphylococcus aureus) 0.1 (Enterococcus spp.)
Mechanism Putative membrane disruption Oligomerization, pore formation Selective membrane targeting (lipopeptide action)
Salt Sensitivity High (activity reduced in saline) Moderate Not reported
Key Findings:

Potency : Tauramamide demonstrates exceptional potency against Enterococcus spp. (MIC = 0.1 μg/mL), surpassing both this compound and Arenicin-1 . This is attributed to its lipopeptide structure, which enhances membrane permeability.

Structural Complexity : Arenicin-1’s β-hairpin stabilized by a disulfide bond enables stable pore formation in bacterial membranes, whereas this compound’s lack of disulfide bonds may limit its stability in vivo .

Therapeutic Potential: Tauramamide’s selectivity for Gram-positive pathogens and insensitivity to salt make it a promising candidate for systemic applications, whereas this compound’s salt sensitivity restricts its use to topical or low-salt environments .

Toxicity Profiles

Limited toxicity data are available for this compound. However, a related ShK/Aurelin-like peptide from the zoanthid Protopalythoa variabilis exhibited dose-dependent toxicity in zebrafish (Danio rerio), with an LD50 between 15–20 mM . This suggests that this compound-derived peptides may require structural optimization to reduce off-target effects in eukaryotic cells.

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